REACTION_CXSMILES
|
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17]>C1COCC1>[N:17]1[C:3]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:2][N:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=12
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
8.58 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Then, the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography (PE:EA=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C(=CN2C1C=CC=C2)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 26.9% | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |